molecular formula C15H26N4O B5533980 N,N-diethyl-2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide

N,N-diethyl-2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide

Cat. No. B5533980
M. Wt: 278.39 g/mol
InChI Key: AJTFYJNTEYBBMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions to introduce specific functional groups that impact their biological activity. For instance, derivatives of imidazo[1,2-a]pyridine, which are structurally similar, are synthesized through coupling reactions and have been shown to play significant roles in chemical fields, particularly as core fragments of various drug molecules (Chen et al., 2021).

Molecular Structure Analysis

Molecular structure analysis is critical for understanding the interactions and biological activities of compounds. Techniques such as single crystal X-ray diffraction studies, NMR, and FT-IR are commonly used for structural elucidation. For example, N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, a derivative with a related structure, has been analyzed using these methods to confirm its structure (Chen et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving N,N-diethyl-2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide or its derivatives may include coupling reactions, substitution reactions, and reactions under specific conditions that alter its chemical structure and properties. The reactivity and interactions of such compounds can be influenced by their functional groups and molecular framework.

Physical Properties Analysis

The physical properties of compounds like N,N-diethyl-2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide include solubility, melting point, boiling point, and stability under various conditions. These properties are crucial for their application in different biological and chemical contexts, impacting their formulation and delivery in a pharmaceutical setting.

Chemical Properties Analysis

Chemical properties encompass reactivity with other chemicals, pH-dependent behavior, and interactions with biological molecules. The chemical properties are dictated by the molecular structure, specifically the electronic configuration and spatial arrangement of atoms within the molecule. For closely related compounds, studies have explored their potential as catalysts, ligands, and inhibitors, highlighting the diverse applications of these molecules in chemical reactions and biological systems (Serafimidou et al., 2008).

properties

IUPAC Name

N,N-diethyl-2-[3-(1-methylimidazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O/c1-4-19(5-2)14(20)12-18-9-6-7-13(11-18)15-16-8-10-17(15)3/h8,10,13H,4-7,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTFYJNTEYBBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1CCCC(C1)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide

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